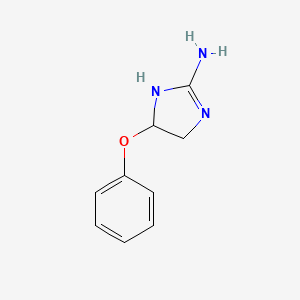

4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine

Description

Contextualization of the Imidazoline (B1206853) Scaffold in Contemporary Chemical Research

The imidazoline scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a prominent structural motif in a vast array of biologically active compounds. researchgate.net This scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects. researchgate.net Imidazoline-containing compounds have shown a remarkable spectrum of activities, including analgesic, anti-inflammatory, anticancer, antihypertensive, and antimicrobial properties. researchgate.netresearchgate.netlongdom.org

The versatility of the imidazoline ring stems from its unique electronic and structural features. It can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for binding to proteins and enzymes. researchgate.net The 2-aminoimidazoline (B100083) moiety, in particular, is a key pharmacophore found in both marine natural products and synthetic molecules, often acting as a bioisostere for guanidine (B92328) groups, which are prevalent in biologically active compounds. researchgate.net This extensive history of therapeutic relevance provides a strong foundation for the continued synthesis and evaluation of new imidazoline derivatives. researchgate.net

Rationale for Investigating 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine: An Academic Perspective

The specific academic interest in this compound is based on the strategic combination of two well-established chemical moieties: the 2-aminoimidazoline core and a phenoxy substituent. This molecular design follows the principle of molecular hybridization, where known pharmacophores are combined to create novel compounds with potentially enhanced or entirely new biological profiles.

The rationale can be broken down into several key points:

Exploring New Chemical Space: The introduction of a phenoxy group at the 4-position of the dihydro-imidazoline ring creates a novel chemical entity. The ether linkage and the aromatic phenoxy group can significantly alter the molecule's size, shape, and electronic distribution compared to simpler imidazoline derivatives.

Modulating Physicochemical Properties: The phenoxy group is expected to increase the lipophilicity of the molecule. This property is critical as it influences how the compound is absorbed, distributed, metabolized, and excreted (ADME properties) within a biological system. By modifying these properties, researchers can aim to improve the molecule's potential as a therapeutic agent.

Introducing New Interaction Points: The aromatic ring of the phenoxy group can engage in additional binding interactions with biological targets, such as pi-pi stacking or hydrophobic interactions. These new interactions could lead to enhanced potency or a different selectivity profile compared to unsubstituted analogues. Research on related N-(4,5-dihydroimidazol-2-yl) derivatives has shown potential for activities such as the reduction of arterial blood pressure and inhibition of platelet aggregation. nih.gov

Fundamental Research Objectives and Scope for this compound Studies

The investigation of a novel compound like this compound typically follows a structured research plan with clear objectives. The scope of these studies is to systematically characterize the molecule's chemical nature and explore its potential applications.

Primary Research Objectives:

Chemical Synthesis and Characterization: The initial and most fundamental objective is to develop an efficient and reproducible synthetic route to produce the compound. Following synthesis, rigorous structural confirmation is required using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to verify the identity and purity of the molecule. nih.govmdpi.com

Physicochemical Profiling: A comprehensive analysis of the compound's physical and chemical properties is conducted. This includes determining its molecular weight, formula, and other computed properties that help predict its behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 757145-09-8 |

Biological Screening: Given the broad biological activity of the imidazoline scaffold, a primary objective is to screen this compound against a diverse panel of biological assays. This broad-based screening aims to identify any potential therapeutic activity.

Table 2: Documented Biological Activities of the Broader Imidazoline Class

| Biological Activity | Description |

| Anticancer | Activity against various cancer cell lines. researchgate.net |

| Anti-inflammatory | Reduction of inflammation in various models. biolmolchem.com |

| Analgesic | Pain-relieving properties. biolmolchem.com |

| Antihypertensive | Efficacy in reducing blood pressure. nih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth. researchgate.net |

| Neuroprotective | Potential therapeutic effects in neurodegenerative models. researchgate.net |

The scope of research is therefore to build a complete profile of this compound, from its synthesis to its potential biological function, thereby determining if this specific structural modification offers any novel and useful properties worthy of further development.

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-phenoxy-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H11N3O/c10-9-11-6-8(12-9)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,10,11,12) |

InChI Key |

OMIZTVNQDJXQDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=N1)N)OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenoxy 4,5 Dihydro 1h Imidazol 2 Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Design for 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgacs.orgumi.ac.id For this compound (I), the key structural feature is the 2-amino-4,5-dihydroimidazole ring with a phenoxy substituent at the C4 position.

A primary disconnection can be made at the guanidine-like C-N bonds within the dihydroimidazole (B8729859) ring. This leads to a key precursor, a 1,2-diaminoethane derivative (II) functionalized with a phenoxy group. This diamine is the logical precursor as the dihydroimidazole ring is commonly formed by the cyclization of a 1,2-diamine with a source of the C2-N fragment, such as cyanogen (B1215507) bromide or a related electrophile.

Further disconnection of the diamine precursor (II) at the C-O ether bond points to a commercially available and simpler starting material, such as a protected 2-amino-1-ethanol derivative (III) and phenol (B47542) (IV). Alternatively, disconnection of the C-N bonds in the diamine precursor suggests a pathway from a protected amino alcohol. This strategic design highlights the importance of controlling the regioselectivity of the phenoxy group introduction and the subsequent cyclization to form the desired dihydroimidazole ring.

Figure 1: Retrosynthetic Analysis of this compound

Established Chemical Synthesis Routes to this compound

Established synthetic routes to 2-aminoimidazolines generally involve the cyclization of a 1,2-ethylenediamine precursor. The synthesis of this compound would therefore logically proceed through the preparation of a phenoxy-substituted diamine followed by ring closure.

Precursor Molecule Synthesis and Functional Group Transformations

The synthesis of the key precursor, 1-phenoxy-1,2-ethanediamine, is a critical step. A common approach begins with a protected 2-aminoethanol derivative. For instance, N-Boc-2-aminoethanol can be used as a starting material. The hydroxyl group can be activated, for example, by conversion to a leaving group such as a tosylate or mesylate. Subsequent nucleophilic substitution with sodium phenoxide would yield the protected phenoxy-substituted amino alcohol. The protecting group can then be removed, and the resulting amino alcohol can be converted to the corresponding diamine through a series of functional group transformations, such as a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis.

An alternative route to a similar diamine precursor involves the stereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives, which can be achieved through the ring-opening of cis-2,4,5-triarylimidazolines. researchgate.net While not a direct synthesis of the target precursor, this methodology highlights a strategy for obtaining stereochemically defined 1,2-diamines.

Table 1: Potential Precursors and Their Synthetic Utility

| Precursor Molecule | Synthetic Role |

| N-protected-2-amino-1-phenoxyethanol | Intermediate for the synthesis of 1-phenoxy-1,2-ethanediamine. |

| 1-Azido-2-phenoxyethane | Can be reduced to the corresponding amine, providing an alternative route to the diamine precursor. |

| 2-Phenoxy-1,2-ethanediol | Can be converted to the diamine via activation of the hydroxyl groups and subsequent amination. |

Optimized Cyclization Protocols for the Dihydroimidazole Ring System

The formation of the 2-amino-4,5-dihydroimidazole ring is typically achieved by reacting a 1,2-diamine with a one-carbon electrophile that provides the C2 and the exocyclic amino group. Cyanogen bromide (BrCN) is a classical and widely used reagent for this cyclization. The reaction generally proceeds under basic conditions to neutralize the HBr formed during the reaction.

Optimization of the cyclization conditions is crucial to maximize the yield and purity of the final product. This includes the choice of solvent, temperature, and base. Aprotic polar solvents like acetonitrile (B52724) or DMF are often employed. The reaction temperature can be varied, with some cyclizations proceeding efficiently at room temperature while others may require heating. The choice of base is also important, with non-nucleophilic bases such as triethylamine (B128534) or diisopropylethylamine being preferred to avoid side reactions.

Table 2: Comparison of Cyclization Reagents

| Reagent | Advantages | Disadvantages |

| Cyanogen Bromide (BrCN) | Readily available, well-established reactivity. | Highly toxic and requires careful handling. |

| S-Methylisothiourea | Less toxic alternative to BrCN. | May require harsher reaction conditions. |

| Guanidinylating Agents | Can provide a more direct route to the 2-amino functionality. | May be less reactive and require specific activation. |

Derivatization Strategies at the Amine and Phenoxy Moieties of this compound

Derivatization of the parent compound can be used to explore structure-activity relationships and modulate its physicochemical properties. The primary amino group of the 2-aminoimidazoline (B100083) ring and the phenoxy moiety are the main sites for derivatization.

The exocyclic primary amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Reductive amination with aldehydes or ketones can be used to introduce alkyl substituents.

The phenoxy group can be modified if the starting phenol bears additional functional groups. For example, using a substituted phenol (e.g., with a halogen, nitro, or methoxy (B1213986) group) in the initial precursor synthesis would lead to a derivatized final product. These modifications can influence the electronic properties and steric bulk of the molecule.

Emerging and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods. Catalytic approaches, such as organocatalysis and transition metal catalysis, offer significant advantages over traditional stoichiometric methods.

Catalytic Strategies (e.g., Organocatalysis, Transition Metal Catalysis) in Dihydroimidazole Synthesis

While specific catalytic methods for the synthesis of this compound are not extensively reported, general catalytic strategies for the synthesis of dihydroimidazoles and related heterocycles can be considered.

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of substituted imidazoles, one-pot methodologies involving thiazolium-catalyzed addition of an aldehyde to an acyl imine, followed by ring closure, have been described. researchgate.net While this approach typically leads to fully aromatic imidazoles, modifications of the reaction conditions or substrates could potentially be adapted for the synthesis of the dihydroimidazole core.

Transition Metal Catalysis: Transition metal catalysis has been widely used in the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov For instance, palladium-catalyzed multicomponent reactions have been developed for the synthesis of 2-imidazolines from imines and acid chlorides. researchgate.net Such methods could potentially be adapted for the synthesis of 4-substituted 2-aminoimidazolines. Copper-catalyzed reactions are also prevalent in the synthesis of imidazo[1,2-a]pyridines and could be explored for the construction of the dihydroimidazole ring. beilstein-journals.org These catalytic methods often offer milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis.

Table 3: Overview of Catalytic Strategies

| Catalytic Approach | Potential Advantages |

| Organocatalysis | Metal-free, environmentally benign, potential for enantioselectivity. |

| Transition Metal Catalysis (e.g., Pd, Cu) | High efficiency, broad substrate scope, potential for C-H activation strategies. |

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related imidazolines aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative solvents, atom-economical reactions, and environmentally benign catalysts.

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, maximizing atom economy by combining three or more reactants in a single step to form a complex product, where the majority of the atoms from the starting materials are incorporated into the final molecule. j-cst.org This approach inherently reduces waste compared to multi-step syntheses that require isolation and purification of intermediates. The development of MCRs for imidazoline (B1206853) synthesis allows for the efficient generation of structurally diverse libraries of compounds. j-cst.orgnih.gov

Furthermore, research focuses on replacing hazardous reagents with milder, more sustainable catalytic systems. j-cst.org For example, the synthesis of 2-imidazolines from aldehydes has been achieved using catalytic amounts of sodium iodide with hydrogen peroxide as the oxidant, a greener alternative to traditional stoichiometric oxidants. organic-chemistry.org Solvent-free reaction conditions, sometimes facilitated by mechanochemistry, also represent a powerful green approach by eliminating the need for solvents altogether. researchgate.net

| Green Chemistry Principle | Application in Imidazoline Synthesis | Benefit |

| Alternative Solvents | Use of Deep Eutectic Solvents (e.g., Choline Chloride/Urea) chinesechemsoc.org | Reduced toxicity, recyclability, shorter reaction times chinesechemsoc.org |

| Atom Economy | Multicomponent Reactions (MCRs) j-cst.orgnih.gov | Minimized waste, increased efficiency, rapid library generation j-cst.org |

| Safer Reagents/Catalysts | Use of NaI/H₂O₂ as an oxidizing system organic-chemistry.org | Avoidance of harsh and toxic reagents j-cst.org |

| Energy Efficiency | Solvent-free synthesis (Mechanochemistry) researchgate.net | Elimination of solvent, reduced energy for heating/distillation researchgate.net |

Continuous Flow Chemistry and High-Throughput Synthesis Methodologies for this compound

Continuous flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of this compound and its derivatives over traditional batch processing. researchgate.netnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. cyberleninka.ru

The synthesis of 2-imidazolines has been successfully adapted to continuous-flow systems. For example, the CuCN-TsOH catalyzed cyclization of nitriles with ethylenediamine (B42938) has been performed in a continuous-flow microreactor, affording the desired products in high yields with residence times as short as 5 minutes. researchgate.net The ability to rapidly heat and cool the reaction mixture in a microreactor allows for the use of higher temperatures, accelerating the reaction rate without significant decomposition. cyberleninka.ru

High-throughput synthesis (HTS) methodologies are often coupled with flow chemistry to rapidly generate libraries of this compound analogues. Automated flow synthesis platforms can perform numerous reactions in parallel or sequentially with minimal manual intervention, significantly accelerating the drug discovery process. nih.gov By systematically varying the starting materials (e.g., different substituted phenoxy precursors, diamines, or aldehyde/nitrile components), HTS can quickly explore the structure-activity relationship of this class of compounds.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes researchgate.net |

| Process Control | Limited | Precise control over temperature, pressure, mixing cyberleninka.ru |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes cyberleninka.ru |

| Scalability | Challenging | Readily scalable by operating for longer durations |

| Product Purity | Often requires extensive purification | Generally higher purity, minimizing side reactions cyberleninka.ru |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral analogues of this compound is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis is achieved primarily through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis is a highly efficient method for preparing chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Various metal-based catalytic systems have been developed for the enantioselective synthesis of imidazolines.

Rare-earth metal complexes, such as those involving Yttrium (Y) and Praseodymium (Pr) with chiral bis(oxazolinato) ligands, have proven effective in catalyzing the asymmetric addition/hydroamidination of nitriles and allylamines to produce chiral imidazolines with high enantioselectivity (e.g., up to 92% ee). chinesechemsoc.org Palladium-catalyzed asymmetric intramolecular aminopalladation has also been employed to synthesize chiral 2-imidazolidinones, which are structurally related to the target compound, in excellent enantiomeric excess (89-99% ee). nih.gov

Copper(II) complexes with C2-symmetric chiral ligands, such as 2,5-bis(oxazolinyl)thiophenes, have been utilized in asymmetric Friedel-Crafts alkylation reactions to generate chiral indole (B1671886) derivatives, demonstrating the utility of such catalysts in creating stereocenters in heterocyclic systems. nih.gov These catalytic approaches are directly applicable to the synthesis of chiral this compound by selecting appropriate prochiral substrates.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been widely applied in asymmetric synthesis.

Imidazolidinone-based chiral auxiliaries have been extensively used to direct stereoselective alkylation and aldol (B89426) reactions. chim.it For the synthesis of chiral this compound analogues, a chiral diamine precursor could be synthesized using an auxiliary-based method. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of a carbonyl compound, which can then be converted to the required chiral diamine. wikipedia.org

Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also shown great utility in asymmetric synthesis, including Michael additions and aldol reactions, offering high levels of diastereoselectivity. scielo.org.mx The resulting products can be further elaborated to yield the chiral building blocks necessary for the synthesis of enantiomerically pure this compound analogues.

Analytical Techniques for Reaction Monitoring and Purity Assessment in this compound Synthesis

Rigorous analytical monitoring is crucial during the synthesis of this compound to optimize reaction conditions, determine conversion, and assess the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a powerful tool for monitoring the progress of the reaction by separating the starting materials, intermediates, and products. j-cst.org This technique allows for the quantitative analysis of the reaction mixture over time. Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for more volatile compounds, to track the disappearance of reactants and the formation of products. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for both structural elucidation and purity assessment. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the synthesized compound, confirming the formation of the desired imidazoline ring and the presence of the phenoxy group. rsc.orgnih.gov Quantitative ¹H NMR (qHNMR) is an increasingly important method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. nih.govnih.gov It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity. nih.gov

| Analytical Technique | Purpose in Synthesis | Information Obtained |

| HPLC / HPLC-MS | Reaction monitoring, purity assessment j-cst.org | Separation of components, reaction conversion, molecular weight of products j-cst.org |

| GC-MS | Reaction monitoring for volatile compounds mdpi.com | Separation and identification of volatile components, reaction progress mdpi.com |

| ¹H and ¹³C NMR | Structural confirmation, purity check rsc.org | Detailed molecular structure, identification of impurities rsc.orgnih.gov |

| Quantitative ¹H NMR (qHNMR) | Absolute purity determination nih.gov | High-precision purity value (% w/w) nih.govnih.gov |

| FT-IR Spectroscopy | Functional group analysis | Presence of key functional groups (e.g., N-H, C=N, C-O-C) |

Structural Characterization and Conformational Analysis of 4 Phenoxy 4,5 Dihydro 1h Imidazol 2 Amine

Advanced Spectroscopic Methods for Elucidating the Structure of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine

Spectroscopic techniques are pivotal in defining the connectivity and three-dimensional structure of molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a comprehensive understanding of its atomic arrangement and functional groups.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Multi-dimensional NMR spectroscopy, including techniques such as ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, would be instrumental in assigning the proton and carbon signals of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the dihydroimidazole (B8729859) ring, the phenoxy group, and the amine group. The chemical shifts and coupling patterns would provide information about the connectivity of these protons.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The signals for the dihydroimidazole ring carbons, the aromatic carbons of the phenoxy group, and the carbon of the C-O ether linkage would appear at characteristic chemical shifts.

| Hypothetical ¹H-NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| Aromatic (Phenoxy) | 6.8 - 7.4 |

| CH (Dihydroimidazole) | 4.5 - 5.0 |

| CH₂ (Dihydroimidazole) | 3.5 - 4.0 |

| NH₂ (Amine) | Variable |

| NH (Imidazole) | Variable |

| Hypothetical ¹³C-NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| C=N (Amidine) | 155 - 165 |

| Aromatic (Phenoxy C-O) | 150 - 160 |

| Aromatic (Phenoxy) | 115 - 130 |

| CH (Dihydroimidazole) | 70 - 80 |

| CH₂ (Dihydroimidazole) | 40 - 50 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) would be employed to generate molecular ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information, revealing characteristic losses of fragments such as the phenoxy group or parts of the dihydroimidazole ring, which helps to confirm the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the amine and imidazole (B134444) groups would appear in the region of 3200-3500 cm⁻¹. The C-N stretching of the amidine system would be observed around 1650 cm⁻¹. The C-O stretching of the ether linkage and the aromatic C-H and C=C stretching vibrations of the phenoxy group would also be present at their characteristic frequencies.

| Hypothetical Vibrational Spectroscopy Data for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine/Imidazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Amidine) | 1630 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ether) | 1200 - 1260 |

X-ray Crystallography Studies of this compound and its Crystalline Forms

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details about bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield the absolute configuration of the molecule, including the precise bond lengths and angles of the dihydroimidazole and phenoxy moieties. The resulting crystallographic data would provide an unambiguous confirmation of the molecular structure.

Computational Approaches to Conformational Landscape of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine3.3.1. Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization3.3.2. Molecular Dynamics Simulations for Dynamic Conformational Behavior Analysis

It is important to note that the absence of publicly available research does not necessarily mean that such studies have not been conducted. The information may be part of proprietary research within a private organization or may not have been published yet.

Until relevant scientific studies on this compound become publicly accessible, a detailed and scientifically accurate article on its structural and conformational analysis, as per the requested outline, cannot be produced.

Structure Activity Relationship Sar and Molecular Design Principles for 4 Phenoxy 4,5 Dihydro 1h Imidazol 2 Amine Analogues

Rational Design Strategies for Modifying the 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine Scaffold

Rational drug design for analogues of this compound involves a systematic approach to modify its three primary components: the phenoxy moiety, the dihydroimidazole (B8729859) core, and the 2-amine group. The goal is to optimize the molecule's steric, electronic, and hydrophobic properties to achieve favorable interactions with a specific biological target.

Key strategies include:

Pharmacophore-Guided Modification: Identifying the essential structural features (pharmacophores) responsible for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and charged groups. Modifications are then made to enhance these interactions. For the this compound scaffold, the 2-amine group often acts as a key hydrogen bond donor, while the phenoxy ring can engage in pi-stacking or hydrophobic interactions.

Bioisosteric Replacement: Substituting specific functional groups with other groups that have similar physical or chemical properties (bioisosteres). This strategy is used to modulate potency, selectivity, or metabolic stability. For example, the phenoxy ether linkage could be replaced with a thioether or an amino linkage to alter bond angles and electronic characteristics.

Conformational Restriction: Introducing structural constraints to lock the molecule into a biologically active conformation. This can reduce the entropic penalty upon binding to a target and improve selectivity. Modifications to the dihydroimidazole ring or linking the phenoxy group to another part of the molecule are potential avenues for this strategy.

Systematic Chemical Modification and Analog Synthesis of this compound

Systematic modification of the lead compound is essential for exploring the SAR and identifying analogues with improved properties. This involves the synthesis of a library of related compounds where specific parts of the molecule are varied one at a time.

The phenoxy moiety provides a readily accessible site for chemical modification to probe the steric and electronic requirements of the target's binding pocket. By introducing various substituents at the ortho, meta, and para positions of the phenyl ring, it is possible to fine-tune the molecule's properties. The nature of these substituents can dramatically influence activity. For instance, in related 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, the lipoxygenase inhibitory potency was found to be highly dependent on the nature of the substituent on the aryl rings. researchgate.net Electron-withdrawing groups like chlorine and fluorine often yield different effects compared to electron-donating groups like methoxy (B1213986). researchgate.net

Table 1: Illustrative Substituent Effects on the Phenoxy Moiety This table illustrates the principle of systematic modification. The activity data is hypothetical and serves to demonstrate potential SAR trends.

| Compound ID | Substituent (R) | Position | Electronic Effect | Relative Potency (Hypothetical) |

| Ref-Cmpd | -H | - | Neutral | 1.0 |

| Cmpd-1A | -Cl | para | Electron-withdrawing | 5.2 |

| Cmpd-1B | -F | para | Electron-withdrawing | 4.8 |

| Cmpd-1C | -CH₃ | para | Electron-donating | 1.5 |

| Cmpd-1D | -OCH₃ | para | Electron-donating | 0.8 |

| Cmpd-1E | -NO₂ | para | Strongly Electron-withdrawing | 7.3 |

Potential modifications include:

Ring Homologation: Expanding the five-membered ring to a six-membered tetrahydropyrimidine (B8763341) ring to change the bond angles and distances between substituents.

Heteroatom Substitution: Replacing one of the nitrogen atoms with another heteroatom like sulfur (to form a thiazolidine (B150603) ring) or oxygen (to form an oxazolidine (B1195125) ring). This would fundamentally alter the electronic nature and hydrogen-bonding capacity of the core structure.

Introduction of Chirality: Synthesis of enantiomerically pure analogues, as the C4 and C5 positions of the dihydroimidazole ring are potential stereocenters. Biological targets are often stereoselective, and separating enantiomers can lead to the identification of a more potent eutomer.

The 2-amine group is a critical functional handle for derivatization. It is nucleophilic and can readily react with various electrophiles, such as acyl chlorides and sulfonyl chlorides, to form stable amide and sulfonamide derivatives, respectively. nih.govmdpi.com These modifications can significantly impact molecular interactions by:

Altering Hydrogen Bonding: Converting the primary amine (a hydrogen bond donor) to a secondary amide or sulfonamide changes its hydrogen-bonding profile, potentially introducing new hydrogen bond acceptor capabilities (the carbonyl or sulfonyl oxygens).

Introducing New Interaction Sites: The appended groups (e.g., an aryl ring from benzoyl chloride) can provide new sites for hydrophobic or van der Waals interactions with the target protein.

Modulating Physicochemical Properties: Acylation or sulfonylation generally increases the molecular weight and lipophilicity of the compound, which can affect its absorption and distribution.

Table 2: Example Derivatization Reactions at the 2-Amine Position

| Starting Material | Reagent | Resulting Functional Group | Potential New Interactions |

| This compound | Acetyl Chloride | Acetamide | Hydrogen bond acceptor (C=O) |

| This compound | Benzoyl Chloride | Benzamide | Hydrogen bond acceptor (C=O), Aromatic (pi-stacking) |

| This compound | Methane-sulfonyl chloride | Methanesulfonamide | Hydrogen bond acceptor (SO₂) |

| This compound | Toluene-sulfonyl chloride | Tosylamide | Hydrogen bond acceptor (SO₂), Aromatic (pi-stacking) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, QSAR models can rationalize the observed SAR and predict the activity of novel, unsynthesized analogues, thereby guiding further synthetic efforts. nih.gov

The development of a robust QSAR model involves several key steps, starting with the careful selection and calculation of molecular descriptors. nih.gov The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jmchemsci.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structural, physicochemical, or electronic properties. nih.gov A wide variety of descriptors can be calculated for each analogue in a series to build a QSAR model. The selection of appropriate descriptors is critical for capturing the features that govern biological activity. These descriptors are generally categorized as 1D, 2D, or 3D depending on the information they encode.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Specific Descriptor | Description of Property Encoded |

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. researchgate.net | |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. researchgate.net | |

| Thermodynamic | Heat of Formation (ΔHf) | The energy change when the compound is formed from its constituent elements. researchgate.net |

| Total Energy (E) | The total electronic and nuclear energy of the molecule in a given conformation. researchgate.net | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. biointerfaceresearch.com |

| Steric / Topological | Molecular Surface Area (MSA) | The total surface area of the molecule, related to its size. researchgate.net |

| Molecular Volume (MV) | The volume occupied by the molecule. researchgate.net | |

| Molar Refractivity (MR) | Relates to both the volume and the polarizability of the molecule. | |

| 3D-QSAR Fields | CoMFA Steric Field | Describes the steric bulk and shape of the molecule at different points in 3D space. mdpi.com |

| CoMFA Electrostatic Field | Describes the electrostatic potential (positive or negative) surrounding the molecule. mdpi.com | |

| CoMSIA H-Bond Donor/Acceptor Fields | Identifies regions where hydrogen bond donor or acceptor properties are favorable for activity. mdpi.com |

Development and Validation of Predictive QSAR Models for Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series and related imidazoline (B1206853) receptor ligands, several QSAR studies have been conducted to predict their binding affinities and to guide the synthesis of more potent analogues.

These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Through statistical methods like Multiple Linear Regression (MLR), a model is built that correlates a subset of these descriptors with the observed biological activity.

A key aspect of QSAR model development is rigorous validation to ensure its predictive power. who.intmdpi.comnih.gov This is often achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (predictive r²). who.intmdpi.comnih.gov

One such QSAR study on a series of I1-imidazoline receptor ligands resulted in a statistically significant model with a high correlation coefficient (R² > 0.874) and good predictive ability (q² > 0.802). researchgate.net The model identified three key descriptors that influence the binding affinity:

log D (Distribution Coefficient): An increase in the lipophilicity, as indicated by a higher log D value, was found to be favorable for binding affinity. researchgate.net

Dipole Moment: A higher dipole moment was also associated with increased affinity, suggesting the importance of polar interactions with the receptor. researchgate.net

N-2 Charge (Partial Atomic Charge on the Heterocyclic Nitrogen): A decrease in the partial positive charge on the nitrogen atom at position 2 of the imidazoline ring was shown to enhance binding, indicating that a more electron-rich nitrogen is preferred for interaction. researchgate.net

Another QSAR study on imidazoline antihypertensive drugs also highlighted the importance of the distribution coefficient and molar refractivity, with an increase in these values leading to better binding affinity. nih.gov This study also pointed to the significance of the average N-charge in the heterocyclic moiety, where a decrease was favorable. nih.gov

The general form of a QSAR equation derived from such studies can be represented as:

log(1/Kᵢ) = β₀ + β₁(descriptor₁) + β₂(descriptor₂) + ... + βₙ(descriptorₙ)

Where Kᵢ is the binding affinity, and β values are the coefficients for each descriptor.

| QSAR Model Parameter | Description | Finding for Imidazoline Receptor Ligands |

|---|---|---|

| Statistical Method | The regression technique used to build the model. | Multiple Linear Regression (MLR) is commonly employed. |

| Key Molecular Descriptors | Structural or physicochemical properties that significantly influence biological activity. | log D (lipophilicity), dipole moment, partial atomic charges on heterocyclic nitrogens, and molar refractivity have been identified as crucial. researchgate.netnih.gov |

| Internal Validation (q²) | A measure of the model's predictive ability, assessed by systematically removing and predicting each compound in the training set. | Reported values greater than 0.802 indicate a robust model. researchgate.net |

| External Validation (predictive r²) | The model's ability to predict the activity of an independent set of compounds not used in model development. | Successful external validation confirms the generalizability of the QSAR model. |

| Correlation Coefficient (R²) | A measure of how well the model fits the training set data. | Values exceeding 0.874 suggest a strong correlation between the descriptors and biological activity. researchgate.net |

Computational Screening Methodologies for Identifying Novel this compound-like Scaffolds

Computational screening, particularly virtual screening, has become an indispensable tool for identifying novel chemical scaffolds that can serve as starting points for drug discovery. For targets of this compound, these methodologies are employed to search large chemical databases for molecules that are predicted to bind to the receptor of interest.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds, such as this compound, to find other molecules with similar properties. fiveable.me This can be done through:

2D Similarity Searching: Screening for molecules with similar 2D fingerprints (representations of chemical structure).

3D Shape-Based Screening: Searching for molecules that have a similar three-dimensional shape to a known active conformation.

Pharmacophore Screening: Using a developed pharmacophore model as a 3D query to search for molecules that contain the same essential features in the correct spatial arrangement.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target receptor is known (from X-ray crystallography, NMR, or homology modeling), SBVS can be employed. nih.gov The primary technique here is molecular docking , which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The screening process generally involves:

Library Preparation: A large library of compounds (often millions) is prepared in a computationally accessible format.

Docking: Each molecule in the library is docked into the binding site of the receptor.

Scoring: The docked poses are evaluated using a scoring function that estimates the binding affinity.

Hit Selection: The top-scoring molecules are selected for further investigation and experimental validation.

An ensemble-based screening strategy, which combines molecular dynamics simulations with molecular docking, has been successfully used to identify novel scaffolds for related receptors like the α2A-adrenergic receptor. nih.govnih.gov This approach accounts for the flexibility of the receptor, which can improve the accuracy of the screening process. nih.govnih.gov The goal of these computational screening efforts is to identify "scaffold hops" – molecules with a different core structure but similar biological activity to the known ligands. This can lead to the discovery of compounds with novel intellectual property and potentially improved drug-like properties.

Mechanistic Investigations and Biological Target Interactions of 4 Phenoxy 4,5 Dihydro 1h Imidazol 2 Amine

In Silico Approaches for Hypothetical Target Identification and Validation for 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine

In silico methodologies provide a powerful, preliminary framework for identifying and characterizing the potential biological targets of novel chemical entities. For a compound like this compound, where experimental data may be limited, computational techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations are instrumental in generating hypotheses about its mechanism of action. These approaches leverage the structural information of the ligand and potential protein targets to predict binding affinities and the stability of the resulting complexes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, this process would involve docking the compound against a library of known protein structures, particularly those known to interact with other dihydroimidazoline derivatives. Key potential targets include imidazoline (B1206853) receptors (I1 and I2) and α-adrenergic receptors (α1 and α2), which are known to be modulated by this class of compounds. nih.govnih.gov The process utilizes scoring functions to estimate the binding affinity, typically represented as a negative value in kcal/mol, where a more negative score suggests a more favorable interaction.

Docking studies can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction. For instance, the imidazole (B134444) core, a common feature in many biologically active compounds, is known to interact with various enzymes and receptors. wikipedia.org In the context of this compound, the phenoxy group may also contribute significantly to binding through hydrophobic or aromatic stacking interactions within the receptor's binding pocket. A hypothetical molecular docking study could yield results similar to those presented in the table below, which showcases potential binding affinities for the compound against several relevant protein targets.

Interactive Data Table: Hypothetical Docking Scores for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| α2A-Adrenergic Receptor | 4EIY | -8.5 | Asp113, Val114, Phe390, Phe391 |

| Imidazoline I1 Receptor (Nischarin) | 2J8E | -9.2 | Arg758, Arg866, Val981, Glu1057 |

| Imidazoline I2 Receptor (MAO-B) | 2XCG | -7.9 | Tyr326, Gln206, Cys172, Tyr398 |

| α1A-Adrenergic Receptor | 5UNF | -7.1 | Asp106, Phe288, Phe312 |

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. This technique simulates the movement of atoms and molecules, providing insights into the conformational changes and flexibility of both the ligand and the protein. For the this compound-receptor complex, an MD simulation would track the trajectory of the ligand within the binding pocket, revealing whether the initial docked pose is maintained.

Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, highlighting flexible regions of the protein. A stable complex would be characterized by low RMSD values for both the protein backbone and the ligand, suggesting that the compound remains securely bound. Such simulations can provide a more dynamic and realistic picture of the binding event than static docking poses alone. mdpi.com

To further refine the predictions from molecular docking, binding free energy calculations can be performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from MD simulation trajectories. These calculations provide a more accurate prediction of binding affinity by considering solvation effects and entropic contributions. A lower calculated binding free energy indicates a more stable and favorable interaction. nih.gov

Computational hotspot analysis, on the other hand, identifies key residues within the binding site that contribute most significantly to the binding energy. By systematically mutating residues in silico and calculating the change in binding free energy, it is possible to pinpoint "hotspots" that are critical for ligand recognition and binding. This information is invaluable for understanding the determinants of binding specificity and for guiding the design of more potent and selective derivatives of this compound.

Postulated Mechanisms of Action for Dihydroimidazoline Derivatives

The biological effects of dihydroimidazoline derivatives are often attributed to their interaction with specific receptor systems and enzymes. While the precise mechanism of this compound remains to be elucidated, the extensive research on related compounds provides a strong basis for postulating its potential mechanisms of action.

The imidazole nucleus is a versatile pharmacophore present in numerous compounds that act as enzyme inhibitors. wikipedia.org For instance, imidazole derivatives have been shown to inhibit enzymes such as nitric oxide synthase and cyclooxygenase (COX). nih.govresearchgate.net The mechanism of inhibition can vary, ranging from competitive inhibition, where the compound competes with the substrate for the active site, to non-competitive or allosteric inhibition, where it binds to a different site on the enzyme and alters its conformation.

Computational studies have suggested that imidazole-containing compounds can interact with key residues in the active site of enzymes. nih.gov For example, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, or coordinate with metal ions present in the enzyme's active site. acs.org In the case of this compound, it is plausible that it could act as an inhibitor of enzymes such as monoamine oxidase (MAO), given that the I2 imidazoline binding site has been identified as an allosteric site on MAO. wikipedia.org

Dihydroimidazoline derivatives are well-known for their interaction with imidazoline and α-adrenergic receptors. nih.gov The prototypical compound of this class, clonidine, exerts its antihypertensive effects through agonism at α2-adrenergic receptors and I1 imidazoline receptors in the central nervous system. nih.gov Second-generation compounds, such as moxonidine (B1115) and rilmenidine, show greater selectivity for I1 imidazoline receptors over α2-adrenergic receptors, which is thought to reduce side effects. ijmedicine.comnih.gov

Interactive Data Table: Binding Affinities of Representative Dihydroimidazoline Derivatives

| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |

| Clonidine | 4.3 | 15.5 | 1.5 |

| Moxonidine | 3.3 | 50.4 | 330 |

| Rilmenidine | 2.5 | 56 | 430 |

| Idazoxan | 3.2 | 2.3 | 8.0 |

| Efaroxan | 5.0 | 62 | 20 |

Computational Prediction of Interactions with Cellular Pathways and Signaling Cascades

In the absence of direct experimental data for this compound, computational modeling serves as a powerful predictive tool to hypothesize its interactions with cellular pathways. Molecular docking simulations, for instance, can predict the binding affinity and mode of interaction of the compound with a wide array of known protein targets. By comparing its structure to known ligands, pharmacophore modeling can identify potential biological targets.

Furthermore, systems biology approaches, integrating genomic and proteomic data, could forecast the compound's impact on signaling cascades. For example, by analyzing the predicted protein targets in the context of known biological networks, researchers can generate hypotheses about which cellular pathways are likely to be modulated by this compound. These predictions, while theoretical, are instrumental in guiding subsequent experimental validation.

Advanced Experimental Methodologies for Mechanistic Elucidation of this compound

To move from prediction to confirmation, a suite of advanced experimental techniques is essential to unravel the precise mechanisms of action of this compound.

Labeling and Affinity-Based Probes for Target Engagement Studies

A crucial step in characterizing a novel compound is the identification of its direct molecular targets. Affinity-based probes, which are chemically modified versions of the compound, are invaluable for this purpose. nih.govresearchgate.netrsc.org These probes typically incorporate a reporter tag (like a fluorescent dye or biotin) and a reactive group that can covalently bind to the target protein upon interaction.

By introducing such a probe into a cellular lysate or intact cells, researchers can "fish out" the binding partners of this compound. Subsequent identification of these proteins, often using mass spectrometry, provides direct evidence of target engagement. This technique, known as activity-based protein profiling (ABPP), offers a powerful method to deorphanize novel bioactive compounds. researchgate.net

Table 1: Hypothetical Target Engagement Study Design

| Step | Methodology | Purpose |

| 1 | Synthesis of Affinity Probe | Create a modified version of this compound with a reporter tag and a photoreactive group. |

| 2 | Incubation with Cellular Lysate | Allow the probe to bind to its potential protein targets. |

| 3 | UV Crosslinking | Covalently link the probe to its bound targets. |

| 4 | Enrichment of Labeled Proteins | Isolate the probe-protein complexes using the reporter tag (e.g., streptavidin beads for a biotin (B1667282) tag). |

| 5 | Mass Spectrometry Analysis | Identify the proteins that were specifically bound to the probe. |

High-Throughput Screening (HTS) Methodologies for Functional Assays

To understand the functional consequences of target engagement, high-throughput screening (HTS) methodologies are indispensable. nih.gov These assays allow for the rapid testing of a compound's effect on a wide range of cellular processes. enamine.nettox21.gov For this compound, a variety of HTS assays could be employed.

For instance, if computational predictions suggest an interaction with G-protein coupled receptors (GPCRs), a calcium mobilization assay using a fluorescent indicator could be used to screen for agonist or antagonist activity. enamine.net Reporter gene assays, where the expression of a reporter protein is linked to the activity of a specific signaling pathway, can provide insights into the compound's downstream effects.

Table 2: Potential HTS Functional Assays

| Assay Type | Principle | Information Gained |

| Reporter Gene Assay | Measures the activity of a specific transcription factor or signaling pathway by quantifying the expression of a linked reporter gene (e.g., luciferase, GFP). | Identifies modulation of specific signaling pathways (e.g., NF-κB, CREB). |

| Calcium Mobilization Assay | Uses fluorescent dyes that are sensitive to intracellular calcium concentrations to measure changes in calcium levels upon compound treatment. | Detects activity at GPCRs or ion channels that modulate intracellular calcium. |

| Cell Viability/Proliferation Assay | Quantifies the number of viable cells in a culture after treatment with the compound. | Determines cytotoxic or cytostatic effects. |

Proteomic and Metabolomic Profiling in the Context of Compound Exposure

To gain a global and unbiased view of the cellular response to this compound, proteomic and metabolomic profiling are powerful approaches. nih.gov These "omics" technologies allow for the comprehensive measurement of changes in protein and metabolite levels within a cell or organism following compound exposure.

Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins. This can reveal changes in protein expression and post-translational modifications that are induced by the compound, providing clues about the affected pathways and cellular processes.

Metabolomics: Similarly, metabolomic analysis can identify and quantify a wide range of small molecule metabolites. This can highlight alterations in metabolic pathways, such as energy metabolism or lipid synthesis, that are impacted by the compound.

By integrating proteomic and metabolomic data, a comprehensive picture of the cellular perturbations caused by this compound can be constructed, leading to a deeper understanding of its mechanism of action. nih.gov

While the specific biological activities of this compound are yet to be publicly detailed, the application of these advanced computational and experimental methodologies holds the key to unlocking its therapeutic potential and elucidating its interactions with biological systems.

Advanced Computational Chemistry and Theoretical Studies on 4 Phenoxy 4,5 Dihydro 1h Imidazol 2 Amine

Quantum Chemical Investigations of Electronic Properties and Reactivity of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These investigations help in understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comtandfonline.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the 2-amino group, which are the principal sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the imidazoline (B1206853) ring, indicating the sites susceptible to nucleophilic attack. Quantum chemical calculations, such as those performed using DFT with a basis set like B3LYP/6-311G(d,p), can provide precise energy values and visualizations of these orbitals.

Table 1: Representative FMO Analysis Data for an Analogous Imidazoline Derivative This table presents typical calculated values for a similar molecule to illustrate the concept.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.25 | Represents the ionization potential; higher values indicate better electron-donating ability. |

| Energy of LUMO (ELUMO) | -0.98 | Represents the electron affinity; lower values indicate better electron-accepting ability. |

| Energy Gap (ΔE) | 5.27 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Global Electrophilicity (ω) | 2.45 | Measures the propensity of the molecule to accept electrons. |

| Chemical Hardness (η) | 2.64 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.19 | The reciprocal of hardness; indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic interactions. tandfonline.comresearchgate.net The MEP map displays regions of varying electron density, typically color-coded: red indicates electron-rich areas (negative potential, susceptible to electrophilic attack), while blue denotes electron-deficient areas (positive potential, prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. devagirijournals.com

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atom of the phenoxy group and the nitrogen atoms of the amino group and the imidazoline ring, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group and the C-H bonds on the aromatic ring would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Computational methods are highly effective for predicting the acid-dissociation constant (pKa) and studying tautomeric equilibria. The pKa value can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). devagirijournals.comsid.ir For this compound, the primary basic center is the sp2-hybridized ring nitrogen of the guanidine-like fragment, which can be protonated.

Furthermore, 2-aminoimidazolines can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.net Theoretical calculations can determine the relative stability of these tautomers by computing their Gibbs free energies. For 2-amino-2-imidazoline, studies have shown that the amino tautomer is generally more stable than the imino form in the gas phase, though solvation can shift this preference. researchgate.net Investigating the tautomerism of the phenoxy-substituted derivative would be crucial for understanding its receptor-binding mode and physicochemical properties.

Reaction Mechanism Studies and Transition State Analysis for this compound Synthesis

The synthesis of 2-amino-4,5-dihydro-1H-imidazoles typically involves the condensation of a 1,2-diamine (like ethylenediamine) with a nitrile or a cyanamide (B42294) derivative. researchgate.netnih.gov For this compound, a plausible synthetic route could involve the reaction of a phenoxy-substituted diamine with cyanogen (B1215507) bromide or a similar reagent.

Computational chemistry can elucidate the detailed reaction mechanism by:

Mapping the Potential Energy Surface: Identifying all reactants, intermediates, transition states, and products.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the transition state), which governs the reaction rate.

DFT calculations are employed to model these steps, providing a molecular-level understanding of the reaction kinetics and thermodynamics, which is invaluable for optimizing synthetic conditions.

Force Field Development and Parameterization for Accurate Molecular Simulations of Imidazoline Systems

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long-timescale simulations, such as those used in molecular dynamics (MD). MD simulations rely on classical mechanics and a set of parameters known as a force field to describe the potential energy of the system.

Developing an accurate force field for imidazoline-containing molecules is critical for simulating their behavior in biological systems or materials. Standard force fields like AMBER, OPLS, and CHARMM may not have accurate parameters for the specific atomic arrangements in novel structures. The parameterization process involves:

Deriving Partial Charges: Using quantum chemical calculations (e.g., fitting to the electrostatic potential) to determine the charge distribution.

Parameterizing Bonded Terms: Adjusting bond stretching, angle bending, and dihedral torsion parameters to reproduce experimental data (e.g., from infrared spectroscopy) and quantum mechanical energy profiles.

Validating Non-bonded Terms: Refining Lennard-Jones parameters to accurately model intermolecular interactions and reproduce bulk properties like density and heat of vaporization.

Specialized force fields have been developed for related imidazolium-based ionic liquids, which can serve as a starting point for parameterizing systems like this compound. researchgate.net

Data Mining and Machine Learning Applications in Analyzing this compound Datasets

With the growth of computational power, data mining and machine learning (ML) have become essential tools in chemical research. For a class of compounds like phenoxy-imidazoline derivatives, ML can be used to build predictive models for various properties.

The typical workflow involves:

Dataset Curation: Assembling a dataset of molecules with known experimental data (e.g., biological activity, solubility).

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule, which encode its structural, electronic, and physicochemical features.

Model Training: Employing ML algorithms (e.g., random forest, support vector machines, neural networks) to learn the relationship between the descriptors and the target property. This creates a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model.

Validation and Prediction: Rigorously validating the model's predictive power and then using it to predict the properties of new, untested molecules like this compound.

Such models can accelerate drug discovery by prioritizing the synthesis of compounds with the highest predicted activity and most favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. jneonatalsurg.com

Virtual Screening and Library Design Guided by Computational Approaches for this compound Analogues

The exploration of novel analogues of this compound is significantly accelerated by advanced computational techniques. Virtual screening and the rational design of chemical libraries are pivotal in identifying new derivatives with potentially enhanced biological activities and improved selectivity. These in silico methods allow for the high-throughput evaluation of vast chemical spaces, prioritizing compounds for synthesis and experimental testing, thereby saving considerable time and resources.

Virtual screening campaigns for analogues of this compound can be broadly categorized into two main strategies: ligand-based and structure-based approaches. The choice of methodology is often dictated by the available information about the biological target.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of active molecules (a "seed" compound like this compound) is available. This approach leverages the principle that molecules with similar structures are likely to exhibit similar biological activities. Key LBVS techniques applicable to the discovery of this compound analogues include:

Similarity Searching: This involves screening large compound databases to identify molecules with a high degree of structural similarity to the lead compound. The similarity can be assessed based on 2D fingerprints (encoding structural fragments) or 3D shape and electrostatic properties.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A model can be generated based on the structure of this compound and then used to screen virtual libraries for compounds that match this pharmacophoric pattern.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. A QSAR model built upon a set of known analogues can predict the activity of new, unsynthesized derivatives.

In contrast, structure-based virtual screening (SBVS) is utilized when the 3D structure of the biological target (e.g., a receptor or enzyme) is known, typically from X-ray crystallography or NMR spectroscopy. The primary SBVS method is molecular docking.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Large libraries of virtual compounds can be docked into the binding site of the target, and the results are scored to rank the potential ligands. For instance, analogues of this compound could be docked into the binding pocket of an adrenergic receptor to predict their binding modes and affinities.

The insights gained from virtual screening are instrumental in the design of focused chemical libraries of this compound analogues. Instead of synthesizing a large and diverse collection of compounds, a smaller, more targeted library can be created, enriched with molecules that are computationally predicted to be active.

Library design is often guided by a combination of computational approaches. For example, a pharmacophore model can be used for an initial broad screening of a virtual library, followed by molecular docking of the hits to refine the selection and prioritize the most promising candidates. The design of these libraries often involves creating a combinatorial matrix of building blocks (scaffolds and R-groups) that are synthetically accessible.

The following interactive table illustrates a hypothetical virtual screening workflow for identifying analogues of this compound targeting a specific receptor.

| Step | Computational Method | Description | Number of Compounds | Outcome |

| 1 | Initial Compound Library | A large, diverse collection of commercially available or virtually generated compounds. | 1,000,000 | A vast chemical space to explore. |

| 2 | Ligand-Based Filtering (Pharmacophore) | Screening the library against a pharmacophore model derived from this compound. | 100,000 | A reduced set of compounds with the desired chemical features. |

| 3 | Structure-Based Filtering (Molecular Docking) | Docking the filtered compounds into the active site of the target receptor. | 10,000 | Compounds are ranked based on their predicted binding affinity and pose. |

| 4 | ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the top-scoring compounds. | 1,000 | Selection of compounds with favorable drug-like properties. |

| 5 | Final Hit List | A curated list of the most promising analogues for synthesis and biological evaluation. | 100 | High-quality lead candidates. |

This systematic approach, integrating various computational methodologies, enables the efficient exploration of chemical space and the rational design of novel this compound analogues with desired biological profiles. The iterative nature of this process, where experimental data from synthesized compounds is used to refine the computational models, further enhances the predictive power and success rate of drug discovery campaigns.

Future Perspectives and Unresolved Challenges in Research on 4 Phenoxy 4,5 Dihydro 1h Imidazol 2 Amine

Development of Novel and Efficient Synthetic Routes for Complex Analogues of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse library of complex analogues. Future research is heavily focused on moving beyond traditional synthetic methods to develop more novel and efficient routes. A key strategy in modern drug design is molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule to enhance activity or target multiple pathways. nih.gov For instance, novel hybrid compounds containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores have been successfully synthesized. nih.gov

Future synthetic strategies will likely involve:

Combinatorial Chemistry: Generating large libraries of analogues for high-throughput screening. nih.gov

Flow Chemistry: Utilizing continuous-flow reactors for precise control over reaction parameters, leading to improved yields and purity. nih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve efficiency. nih.gov

Integration of Artificial Intelligence and Robotics in Automated Synthesis and Screening of this compound Derivatives

Table 1: Impact of AI and Robotics on the Drug Discovery Cycle

| DMTA Cycle Stage | Role of AI and Robotics | Anticipated Outcome |

|---|---|---|

| Design | Generative AI designs novel molecules with optimized properties. iptonline.com | Exploration of new chemical space; higher quality candidates. |

| Make | Automated robotic systems perform chemical synthesis. sciencedaily.com | Accelerated synthesis; improved reproducibility and efficiency. |

| Test | High-throughput screening is automated and managed by robotic platforms. | Rapid generation of biological data for large compound libraries. |

| Analyze | Machine learning algorithms process data to identify structure-activity relationships. sciencedaily.com | Faster decision-making and iteration for subsequent design cycles. |

Advanced Structural Biology Techniques for High-Resolution Compound-Target Complex Analysis

Understanding how this compound and its analogues interact with their biological targets at the molecular level is crucial for rational drug design. Advanced structural biology techniques are indispensable for obtaining high-resolution three-dimensional structures of these compound-target complexes. springernature.com

X-ray crystallography remains a powerful tool for determining atomic-level details of these interactions. researchgate.net It has been successfully used to determine the structures of various novel N-(4,5-dihydroimidazol-2-yl) derivatives, providing invaluable data on their molecular conformation. nih.gov

Cryogenic electron microscopy (cryo-EM) has emerged as a revolutionary technique, particularly for large, complex, or difficult-to-crystallize targets like membrane proteins. springernature.comresearchgate.net Cryo-EM allows for the structural analysis of macromolecules in a near-native state, providing critical insights that may not be achievable through crystallography. nih.gov

Other key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on molecular structure and dynamics in solution. researchgate.net

Small-Angle X-ray Scattering (SAXS): Offers low-resolution structural information about molecules in their natural, disordered state in an aqueous environment. nih.gov

The integration of these methods, often referred to as integrative structural biology, allows for a more comprehensive understanding of protein interactions in their cellular context. nih.gov Leveraging these structural insights enhances the efficiency of drug discovery projects and significantly increases the probability of success. springernature.com

Elucidating Atypical or Polypharmacological Mechanisms of Action of Dihydroimidazoline Scaffolds

A significant challenge and area of opportunity in the research of dihydroimidazoline scaffolds is the elucidation of their complete mechanism of action, including potential atypical or polypharmacological effects. Polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a key factor in the therapeutic efficacy of many drugs.

The 4,5-dihydro-1H-imidazole core is found in a wide variety of synthetic agents that exhibit a broad spectrum of biological activities, including antiproliferative, neuroprotective, anti-inflammatory, and analgesic properties. nih.gov This diversity suggests that these scaffolds may not act on a single, well-defined target but could modulate multiple biological pathways simultaneously.

Research into structurally related heterocyclic compounds, such as benzimidazoles, supports this notion. Benzimidazole scaffolds have been shown to possess potent anticancer activity through various mechanisms, including:

Inhibition of tubulin polymerization. nih.gov

Induction of apoptosis. nih.gov

Generation of reactive oxygen species (ROS). nih.gov

Inhibition of topoisomerase II. nih.gov

Overcoming Synthetic and Methodological Bottlenecks in the Research of this compound

Despite advancements, several synthetic and methodological bottlenecks impede the rapid development of this compound-based therapeutics. A primary challenge is the development of reliable and scalable chemistry for novel compounds. nih.gov Many traditional synthetic procedures are not suitable for industrial application due to their reliance on volatile organic solvents and the need for strict inert atmospheres. mdpi.com

Table 2: Key Research Bottlenecks and Potential Solutions

| Bottleneck | Description | Potential Solution |

|---|---|---|

| Synthesis Efficiency | Traditional multi-step syntheses are often time-consuming and low-yielding. | Development of one-pot reactions, flow chemistry, and microwave-assisted synthesis. researchgate.netnih.gov |

| Chemical Space Exploration | Traditional methods explore a limited region of the vast chemical space. iptonline.com | Use of generative AI to design novel molecules with desired properties from the outset. iptonline.com |